molecular formula C14H30O4 B14148744 Hexane, 1,1,6,6-tetraethoxy- CAS No. 3975-12-0

Hexane, 1,1,6,6-tetraethoxy-

Cat. No.: B14148744
CAS No.: 3975-12-0
M. Wt: 262.39 g/mol
InChI Key: OTAIXAVNCGHMKV-UHFFFAOYSA-N
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Description

Hexane, 1,1,6,6-tetraethoxy- (CAS 3975-10-8), also known as 2,4-Hexadienedial bis(diethyl acetal), is a branched alkoxy derivative of hexane with four ethoxy (-OCH₂CH₃) groups at the 1- and 6-positions and conjugated double bonds at the 2- and 4-positions. Its molecular formula is C₁₄H₂₆O₄ (molecular weight: 270.36 g/mol). The compound’s structure combines ether functionalities with a diene backbone, making it a versatile intermediate in organic synthesis and polymer chemistry .

Properties

CAS No.

3975-12-0

Molecular Formula

C14H30O4

Molecular Weight

262.39 g/mol

IUPAC Name

1,1,6,6-tetraethoxyhexane

InChI

InChI=1S/C14H30O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h13-14H,5-12H2,1-4H3

InChI Key

OTAIXAVNCGHMKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCCC(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 1,1,6,6-tetraethoxy- can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS). The process involves the reaction of TEOS with diethoxy (diisocyanato)silane under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is formed.

Industrial Production Methods

Industrial production of hexane, 1,1,6,6-tetraethoxy- involves large-scale hydrolysis and condensation reactions. The process is optimized to achieve high yields and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are essential to maintain the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1,1,6,6-tetraethoxy- undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form silanols and ethanol.

    Condensation: It can undergo condensation reactions to form polysiloxanes.

    Oxidation and Reduction: The ethoxy groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic catalysts are commonly used.

    Condensation: Catalysts such as acids or bases are used to facilitate the reaction.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Polysiloxanes.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Hexane, 1,1,6,6-tetraethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexane, 1,1,6,6-tetraethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The compound can also undergo hydrolysis to release ethanol, which can further interact with cellular components.

Comparison with Similar Compounds

Research Findings

  • Extraction Efficiency: In plant extracts, hexane fractions (e.g., sesamin from Paulownia tomentosa) show higher solubility for non-polar compounds, whereas tetraethoxyhexane’s polarity allows selective isolation of mid-polar metabolites like lignans .
  • Synthetic Utility : The compound’s ethoxy groups act as protecting groups for aldehydes, enabling controlled release in multi-step syntheses, a feature absent in simpler methoxy derivatives .

Data Tables

Table 1: Comparative Physicochemical Data
Parameter Hexane, 1,1,6,6-tetraethoxy- 1-Methoxyhexane 3-Ethoxyperfluorohexane
Molecular Formula C₁₄H₂₆O₄ C₇H₁₆O C₉H₅F₁₅O
Density (g/cm³) ~1.01 (estimated) 0.774 1.612
Refractive Index Not reported 1.397 1.289

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